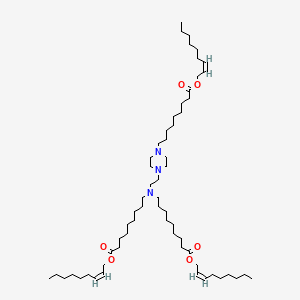

244cis

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C60H111N3O6 |

|---|---|

分子量 |

970.5 g/mol |

IUPAC 名称 |

[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate |

InChI |

InChI=1S/C60H111N3O6/c1-4-7-10-13-22-31-40-55-67-58(64)43-34-25-16-19-28-37-46-61(47-38-29-20-17-26-35-44-59(65)68-56-41-32-23-14-11-8-5-2)49-52-63-53-50-62(51-54-63)48-39-30-21-18-27-36-45-60(66)69-57-42-33-24-15-12-9-6-3/h31-33,40-42H,4-30,34-39,43-57H2,1-3H3/b40-31-,41-32-,42-33- |

InChI 键 |

LLTJKESWTCPZGG-IHTYGJSSSA-N |

手性 SMILES |

CCCCCC/C=C\COC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OC/C=C\CCCCCC)CCCCCCCCC(=O)OC/C=C\CCCCCC |

规范 SMILES |

CCCCCCC=CCOC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OCC=CCCCCCC)CCCCCCCCC(=O)OCC=CCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

The Critical Role of pKa in Ionizable Lipids

An In-Depth Technical Guide on the pKa of Ionizable Lipids for Drug Delivery

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of lipid nanoparticles (LNPs) is paramount for the successful delivery of nucleic acid therapeutics. Among these properties, the apparent acid dissociation constant (pKa) of the ionizable lipid component is a critical determinant of both the efficacy and safety of the delivery system. This guide provides a comprehensive overview of the significance of pKa in ionizable lipids, methods for its determination, and its role in the mechanism of action for drug delivery.

While a specific ionizable lipid termed "2,4,4-cis" is not documented in readily available scientific literature, this guide will focus on the principles of pKa in well-characterized and clinically relevant ionizable lipids.

Ionizable lipids are a class of synthetic lipids that possess a unique pH-dependent charge. At physiological pH (around 7.4), they are neutral, which reduces their interaction with blood components and minimizes toxicity. However, in the acidic environment of the endosome (pH 5.0-6.5) following cellular uptake, the amine head group of the ionizable lipid becomes protonated, leading to a net positive charge. This charge switch is fundamental to the function of LNPs in drug delivery.

The apparent pKa of an ionizable lipid within an LNP formulation dictates the pH at which 50% of the lipid molecules are ionized. An optimal pKa range is crucial for:

-

Efficient Encapsulation of Nucleic Acids: During LNP formulation, which is typically performed at a low pH, the positively charged ionizable lipids can effectively complex with the negatively charged backbone of mRNA or siRNA.

-

Endosomal Escape: The protonation of the ionizable lipid in the acidic endosome is a key trigger for the release of the nucleic acid payload into the cytoplasm. The positively charged lipid is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and fusion.[1][2][]

-

In Vivo Efficacy and Safety: The pKa value influences the overall surface charge of the LNP in circulation. LNPs with an optimized pKa are generally more effective and less toxic. For instance, for hepatic delivery of siRNAs, an optimal pKa range of 6.2 to 6.4 has been shown to be effective.[4][5] For intramuscular delivery of mRNA vaccines, a slightly higher pKa range of 6.6 to 6.9 is often preferred to enhance immunogenicity.[4][5]

Quantitative Data on pKa of Key Ionizable Lipids

The apparent pKa of an ionizable lipid is highly dependent on its molecular structure and the overall composition of the LNP. Below is a table summarizing the reported apparent pKa values for some of the most well-known ionizable lipids used in FDA-approved therapeutics.

| Ionizable Lipid | Apparent pKa | Key Application(s) |

| DLin-MC3-DMA | 6.44 | Onpattro (siRNA therapeutic)[4][6] |

| SM-102 | 6.68 | Moderna COVID-19 Vaccine (mRNA vaccine)[4][7][8] |

| ALC-0315 | 6.09 | Pfizer-BioNTech COVID-19 Vaccine (mRNA vaccine)[9][10] |

Experimental Protocol: Determination of Apparent pKa using the TNS Fluorescence Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay is a widely used method to determine the apparent pKa of ionizable lipids within LNPs.[5][11] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the positively charged surface of LNPs.[5] By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[12][13]

Materials:

-

Blank LNPs (formulated without the nucleic acid payload)

-

A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)[5][12]

-

96-well black plates[14]

-

Fluorescence plate reader with excitation at ~320-325 nm and emission at ~445-450 nm[14][15]

Methodology:

-

Preparation of LNP dilutions: Dilute the blank LNP formulation in each of the different pH buffers to a final desired lipid concentration.

-

Addition of TNS: To each well of a 96-well plate containing the diluted LNPs in different pH buffers, add a small volume of the TNS stock solution.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for TNS binding to the LNPs.[16]

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[15]

-

Data Analysis:

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for pKa Determination

Caption: Workflow for determining the apparent pKa of LNPs using the TNS fluorescence assay.

Signaling Pathway: Endosomal Escape of mRNA from LNPs

Caption: The role of ionizable lipid pKa in mediating the endosomal escape of mRNA.

References

- 1. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. precigenome.com [precigenome.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]

- 10. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. liposomes.ca [liposomes.ca]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. ozbiosciences.com [ozbiosciences.com]

- 16. dovepress.com [dovepress.com]

An In-depth Technical Guide to 244cis Lipid: Structure, Properties, and Applications in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. A key component underpinning the success of these platforms is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This technical guide provides a comprehensive overview of 244cis, a novel piperazine-containing ionizable lipid that has demonstrated significant promise for potent and safe mRNA delivery, particularly to the lungs. This document details the structure and physicochemical properties of this compound, outlines its synthesis and LNP formulation protocols, and presents its biological performance in comparison to other widely used ionizable lipids.

Structure and Physicochemical Properties of this compound

This compound is a biodegradable ionizable lipid characterized by a unique piperazine-based amine head group and unsaturated lipid tails.[1] This structure imparts favorable properties for the formulation of LNPs and subsequent mRNA delivery.

Chemical Structure:

-

Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester[2]

-

Synonyms: P13-8Y[2]

-

CAS Number: 2956402-64-3[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₁₁₁N₃O₆ | [2] |

| Molecular Weight | 970.6 g/mol | [2] |

| pKa | 6.3 | [2] |

| Purity | ≥95% | [2] |

| Solubility | Ethanol: 25 mg/mL | [2] |

| Appearance | A solution in ethanol | [2] |

Synthesis of this compound Lipid

The synthesis of this compound is a two-step process.[1] The first step involves the esterification of 9-bromononanoic acid with cis-2-nonen-1-ol to produce the (Z)-non-2-en-1-yl 9-bromononanoate tail.[1] The second step is a nucleophilic substitution (SN2) reaction where a piperazine derivative (244) is reacted with the brominated carbon tail to yield the final this compound ionizable lipid.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification to form (Z)-non-2-en-1-yl 9-bromononanoate

-

Dissolve 9-bromononanoic acid and cis-2-nonen-1-ol in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete, monitoring by thin-layer chromatography.

-

Filter the reaction mixture to remove any solid byproducts.

-

Purify the crude product using column chromatography to obtain pure (Z)-non-2-en-1-yl 9-bromononanoate.

Step 2: SN2 Reaction to form this compound

-

Dissolve the piperazine derivative (244) and (Z)-non-2-en-1-yl 9-bromononanoate in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

Heat the reaction mixture at an elevated temperature and monitor its progress.

-

After completion, perform an aqueous workup to remove the solvent and excess reagents.

-

Purify the crude this compound lipid using column chromatography.

-

Characterize the final product by NMR to confirm its structure.[1]

Lipid Nanoparticle (LNP) Formulation

This compound is a key component in the formulation of LNPs for mRNA delivery. These LNPs are typically prepared using a microfluidic mixing device.[3]

Experimental Protocol: this compound LNP Formulation

-

Lipid Stock Preparation: Dissolve the ionizable lipid this compound, helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., C16-PEG 2000 ceramide) in ethanol.[3]

-

An optimized molar ratio for this compound LNPs is this compound:DOPE:cholesterol:C16-PEG ceramide = 26.5:20:52:1.5.[3]

-

-

mRNA Solution Preparation: Dilute the mRNA transcript in an aqueous buffer at a low pH (e.g., citrate buffer, pH 3.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes of a microfluidic mixing system.

-

LNP Formation: Pump the two solutions through the microfluidic device at a controlled flow rate. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.

-

Purification and Concentration: The resulting LNP suspension is typically purified and concentrated using techniques such as dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.

References

244cis for mRNA Delivery: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for systemic delivery. Among the critical components of these LNPs, ionizable lipids play a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide focuses on 244cis , a novel piperazine-based biodegradable ionizable lipid that has demonstrated significant promise for mRNA delivery applications, particularly for therapies requiring repeated administration.

Introduction to this compound

This compound is an ionizable cationic lipid characterized by a piperazine-based amine head and unsaturated lipid tails.[1] Its unique structure, distinct from commonly used lipids like SM-102 and MC3, contributes to its favorable properties for mRNA delivery.[2][3] The piperazine structure contains three tertiary amines, giving it a bulkier conformation compared to the single tertiary amine structure of SM-102.[3] This structural difference is believed to enhance membrane fluidity upon fusion with the endosomal membrane, facilitating the release of mRNA into the cytoplasm.[1]

Key attributes of this compound include:

-

High Potency: Demonstrates superior protein expression compared to conventional LNPs.[1]

-

Low Immunogenicity: Induces minimal immune stimulation, making it suitable for repeated dosing.[1][2]

-

Biodegradability: Designed for safe in vivo applications.[3]

-

Targeted Delivery: Can be formulated for targeted delivery to specific tissues, such as the lungs.[1][4][5]

Physicochemical Properties and Formulation

LNPs incorporating this compound are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and control particle size. The molar ratio of these components is a critical parameter that influences the efficacy and biodistribution of the LNP.

LNP Composition and Molar Ratios

The composition of this compound LNPs can be tailored for specific applications. A common formulation consists of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG lipid such as C16-PEG2000 ceramide.[2][3]

Table 1: Example Formulations of this compound and SM-102 LNPs

| Component | This compound LNP Molar Ratio (%) | SM-102 LNP Molar Ratio (%) |

| Ionizable Lipid | 26.5 (this compound) | 50 (SM-102) |

| Helper Lipid | 20 (DOPE) | 10 (DSPC) |

| Cholesterol | 52 | 38.5 |

| PEG Lipid | 1.5 (C16-PEG ceramide) | 1.5 (DMG-PEG 2000) |

Data sourced from[3].

For targeted delivery, the helper lipid can be substituted. For instance, to achieve lung-specific delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or ethyl phosphocholine (EPC) can be used in place of DOPE.[1]

Particle Characteristics

The physical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo performance. These characteristics are typically measured using Dynamic Light Scattering (DLS).[][7][8] LNPs intended for intravenous administration should ideally have a particle size of less than 200 nm to avoid rapid clearance by the reticuloendothelial system.[]

Table 2: Physicochemical Properties of Lung-Targeting this compound LNPs

| Helper Lipid (molar %) | Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DOPE (40%) | < 100 | - | - | > 90% |

| DOTAP (20%) | < 100 | - | Slight change | > 90% |

| DOTAP (40%) | < 100 | - | Slight change | > 90% |

| EPC (20%) | < 100 | - | - | > 90% |

| EPC (40%) | < 100 | - | - | > 90% |

Data compiled from[1]. Note: Specific values for PDI and Zeta Potential were not provided in the source.

In Vivo Performance and Efficacy

This compound LNPs have demonstrated superior performance in vivo compared to other established ionizable lipids. Key performance indicators include the level of protein expression and the induction of an immune response.

Protein Expression

Studies have shown that this compound LNPs can induce significantly higher levels of protein expression. For instance, when delivering human erythropoietin (hEPO) mRNA in mice, this compound LNPs resulted in a 25-fold higher protein expression compared to MC3 LNPs and comparable levels to SM-102 LNPs.[1]

Table 3: In Vivo hEPO Expression and Immunogenicity

| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Secretion (pg/mL) |

| This compound | 1.3 x 10⁵ | 262 |

| SM-102 | Comparable to this compound | 594 |

| MC3 | 25-fold lower than this compound | - |

Data sourced from[1]. hEPO and MCP-1 levels were measured 6 hours after systemic injection of 0.1 mg/kg hEPO mRNA.

Immunogenicity

A key advantage of this compound is its low immunogenicity. Monocyte chemoattractant protein-1 (MCP-1) is a chemokine that indicates an acute inflammatory response.[1] this compound LNPs have been shown to induce significantly lower levels of MCP-1 compared to SM-102 LNPs, suggesting a reduced inflammatory response.[1][9] This low immunogenicity is critical for therapeutic applications that require repeated administrations, as it minimizes the potential for adverse immune reactions and loss of efficacy over time.[1]

Mechanism of Action: Endosomal Escape

A critical step in mRNA delivery is the release of the mRNA from the endosome into the cytoplasm, where it can be translated into protein.[][11] The unique structure of this compound, with its piperazine-based head and unsaturated lipid tails, is thought to enhance the fusion of the LNP with the endosomal membrane, facilitating this escape.[1] A Fluorescence Resonance Energy Transfer (FRET) assay demonstrated that this compound LNPs exhibit up to 30% greater lipid fusion compared to SM-102 LNPs, indicating a more efficient endosomal escape mechanism.[1]

References

- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, 2956402-64-3 | BroadPharm [broadpharm.com]

- 7. news-medical.net [news-medical.net]

- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Whitepaper on the Discovery and Synthesis of 244cis Lipid for Advanced mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of mRNA-based therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. The efficacy and safety of these LNPs are critically dependent on their constituent ionizable lipids. This whitepaper provides an in-depth technical guide on 244cis, a novel piperazine-based biodegradable ionizable lipid. This compound has demonstrated superior potency and an improved safety profile compared to conventional ionizable lipids, positioning it as a promising candidate for the development of next-generation mRNA therapies, particularly for chronic diseases requiring repeated administration. This document details the discovery, a comprehensive two-step synthesis protocol, and the advanced formulation strategies of this compound. Furthermore, it presents key quantitative data on its performance and elucidates the proposed mechanism of action for endosomal escape.

Discovery and Rationale

The development of this compound was driven by the need for ionizable lipids that not only ensure high transfection efficiency but also minimize the immunogenicity associated with repeated LNP administration, a significant hurdle in the treatment of chronic diseases.[1] this compound is a novel biodegradable ionizable lipid characterized by a unique piperazine-based amine head and unsaturated lipid tails.[1] This distinct structure was hypothesized to enhance the endosomal release of encapsulated mRNA by increasing membrane fluidity upon fusion with the endosomal membrane.[1] The piperazine motif, with its multiple tertiary amines, imparts a bulkier conformation compared to single tertiary amine lipids like SM-102, potentially influencing the lipid's interaction with cellular membranes.[1]

Synthesis of this compound Lipid

The synthesis of this compound is a two-step process that first involves the creation of a brominated carbon tail via esterification, followed by an SN2 reaction with a piperazine derivative to yield the final product.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (Z)-non-2-en-1-yl 9-bromononanoate (Lipid Tail)

-

Reaction Setup: To a solution of 9-bromononanoic acid (1 equivalent) and cis-2-nonen-1-ol (1.2 equivalents) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (Z)-non-2-en-1-yl 9-bromononanoate.

-

Step 2: Synthesis of this compound via SN2 Reaction

-

Reaction Setup: Dissolve the piperazine derivative (244) (1 equivalent) and (Z)-non-2-en-1-yl 9-bromononanoate (3 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the mixture. Heat the reaction to 60-80°C and stir for 24-48 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product using silica gel column chromatography to obtain the final this compound lipid.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Logical Workflow for this compound Synthesis

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is formulated into LNPs for the efficient encapsulation and delivery of mRNA. The formulation process typically involves a microfluidic mixing system to ensure the reproducible and scalable production of LNPs with controlled size and polydispersity.

Experimental Protocol: LNP Formulation

-

Preparation of Lipid and mRNA Solutions:

-

Lipid Phase (in Ethanol): Prepare a stock solution of this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (e.g., C16-PEG2k ceramide) in ethanol. The optimized molar ratio for this compound LNPs is 26.5:20:52:1.5 (this compound:DOPE:cholesterol:PEG-lipid).[1] For lung-targeting formulations, DOPE can be replaced with a cationic helper lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[1]

-

Aqueous Phase (in Buffer): Dissolve the mRNA cargo in a low pH buffer, such as a citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chip (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

-

-

Downstream Processing:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable and neutral surface charge LNP formulation ready for in vivo use.

-

-

Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.

Workflow for this compound LNP Formulation

Performance and Quantitative Data

In vivo studies have demonstrated the superior performance of this compound LNPs compared to conventional ionizable lipids such as MC3 and SM-102.

| LNP Formulation | hEPO Expression (mU/mL) | MCP-1 Secretion (pg/mL) | Transfection Efficiency (Lung Endothelial Cells) | Transfection Efficiency (Sca-1-positive Fibroblasts) |

| This compound LNP | 1.3 x 105[1] | 262[1] | ~80%[1] | >40%[1] |

| SM-102 LNP | Comparable to this compound[1] | 594[1] | Not Reported | Not Reported |

| MC3 LNP | ~25-fold lower than this compound[1] | Not Reported | Not Reported | Not Reported |

Table 1: Comparative performance of this compound LNP with conventional LNPs.

The data clearly indicates that this compound LNPs enable substantial protein expression while inducing minimal secretion of the inflammatory chemokine MCP-1, highlighting their enhanced potency and safety.[1] Furthermore, when formulated with cationic helper lipids, this compound LNPs achieve highly efficient transfection in lung tissues, demonstrating their potential for treating pulmonary diseases.[1]

Proposed Mechanism of Action: Endosomal Escape

A critical step in mRNA delivery is the escape of the LNP from the endosome into the cytoplasm. The unique structure of this compound is designed to facilitate this process.

Fluorescence Resonance Energy Transfer (FRET) Assay Protocol

A FRET assay can be employed to assess the endosomal escape efficiency of this compound LNPs by measuring their ability to fuse with endosomal mimicking anionic liposomes at acidic pH.

-

Preparation of Anionic Liposomes: Prepare liposomes composed of DOPS, DOPC, DOPE, and FRET pair lipids NBD-PE (donor) and Rho-PE (acceptor) at a molar ratio of 25:25:48:1:1.

-

Assay Setup: In a 96-well plate, add PBS at pH 5.5 to mimic the acidic environment of the endosome.

-

LNP Addition: Add the anionic liposomes to the wells, followed by the addition of this compound LNPs.

-

Measurement: Monitor the fluorescence of the donor (NBD-PE) over time. An increase in NBD fluorescence indicates lipid fusion between the LNP and the anionic liposome, leading to a greater distance between the FRET pair and a reduction in quenching.

-

Results: this compound LNPs have been shown to exhibit up to 30% lipid fusion in such assays, outperforming SM-102 LNPs and indicating a superior capability for endosomal membrane disassembly.[1]

Signaling Pathway for Endosomal Escape

The proposed mechanism for endosomal escape of this compound LNPs is initiated by the acidic environment of the late endosome.

Conclusion

The novel piperazine-based ionizable lipid, this compound, represents a significant advancement in the field of mRNA delivery. Its unique chemical structure facilitates a highly efficient and safe delivery platform, as evidenced by superior protein expression and reduced immunogenicity compared to established alternatives. The detailed synthesis and formulation protocols provided herein offer a clear path for its adoption and further development by researchers and drug development professionals. The promising performance of this compound, particularly in lung-targeted applications, underscores its potential to address the challenges of treating chronic diseases with mRNA therapeutics, paving the way for a new generation of safer and more effective treatments.

References

The Role of 244cis in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted drug delivery is continually evolving, with a significant focus on enhancing the efficacy and safety of therapeutic payloads. Within this domain, the novel piperazine-based biodegradable ionizable lipid, 244cis , has emerged as a promising component of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). This technical guide provides a comprehensive overview of this compound, detailing its role in lung-targeted drug delivery, comparative performance against other ionizable lipids, and the underlying mechanisms of action. This document synthesizes current research to offer a core resource for professionals in drug development, featuring quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to this compound and Its Significance in Drug Delivery

This compound is a novel, biodegradable ionizable lipid developed for the formulation of LNPs designed to deliver mRNA therapeutics.[1][2] Its unique piperazine-based structure distinguishes it from conventional ionizable lipids such as DLin-MC3-DMA (MC3) and SM-102.[3] Research has highlighted the potential of this compound-formulated LNPs (this compound LNPs) to offer enhanced potency and an improved safety profile, characterized by minimal immune activation.[1][2] These properties make this compound a particularly attractive candidate for therapies requiring repeated administration, especially in the context of chronic diseases like pulmonary fibrosis.[1][2]

The primary application of this compound explored to date is in the targeted delivery of mRNA to the lungs.[1][4] This is achieved by formulating this compound with cationic helper lipids, which alters the surface properties of the LNP, leading to selective accumulation in the pulmonary tissue.[1][4]

Quantitative Performance Analysis of this compound LNPs

The efficacy and safety of this compound LNPs have been quantitatively benchmarked against other widely used LNP formulations. The following tables summarize the key performance indicators from comparative studies.

Table 1: In Vivo Efficacy of LNP Formulations

This table presents the in vivo expression of human erythropoietin (hEPO) protein following a single intravenous injection of mRNA-loaded LNPs in BALB/c mice.

| LNP Formulation | hEPO Expression (mU/mL) at 6 hours | Area Under the Curve (AUC) of hEPO Expression |

| This compound LNP | 1.3 x 10⁵[1] | 3.4 x 10⁶[1] |

| SM-102 LNP | Not explicitly stated, but lower than this compound[1] | 3.5 x 10⁶[1] |

| MC3 LNP | Not explicitly stated, but lower than this compound[1] | 1.0 x 10⁵[1] |

Table 2: Immunogenicity Profile of LNP Formulations

This table details the serum levels of Monocyte Chemoattractant Protein-1 (MCP-1), a key inflammatory cytokine, 6 hours after intravenous administration of mRNA-loaded LNPs in BALB/c mice.

| LNP Formulation | MCP-1 Secretion (pg/mL) |

| This compound LNP | 262[1] |

| This compound LNP with DOTAP | 272.6[1] |

| SM-102 LNP | 594[1] |

Table 3: In Vivo Transfection Efficiency in Lung Cells

This table shows the percentage of tdTomato-positive cells in different lung cell populations of tdTomato transgenic mice after repeated administration of Cre recombinase mRNA-loaded LNPs.

| Lung Cell Type | This compound LNP Transfection Efficiency (%) | SM-102 LNP Transfection Efficiency (%) |

| Endothelial Cells | ~80 - 84[1][5] | ~40[5] |

| Sca-1-positive Fibroblasts | >40[1] | Not explicitly stated |

| Fibroblasts | ~21[5] | ~1.7[5] |

| Immune Cells | ~18[5] | ~0.4[5] |

| Epithelial Cells | ~25[5] | ~18.2[5] |

Table 4: Biodistribution of Lung-Targeting LNPs

This table presents a representative biodistribution profile of lung-targeting cationic LNPs in major organs following intravenous administration in mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g). While specific quantitative data for this compound LNP biodistribution across all organs is not yet available, the following data for a lung-targeting LNP provides a relevant comparison.

| Organ | Biodistribution (%ID/g) |

| Lung | 97[6] |

| Liver | < 5[6] |

| Spleen | < 1[6] |

| Heart | Not explicitly stated |

| Kidney | < 1[6] |

Mechanism of Lung-Targeted Delivery

The selective delivery of this compound LNPs to the lungs is a complex process mediated by the interaction of the nanoparticles with plasma proteins, forming a "protein corona" that dictates their biodistribution.

When this compound is formulated with a cationic helper lipid, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), the resulting LNPs exhibit a positive surface charge.[1] This positive charge is believed to promote the adsorption of specific, negatively charged plasma proteins.[1] While the complete protein corona composition is still under investigation, studies suggest that proteins like vitronectin and paraoxonase 1 (PON1) may play a role in mediating the uptake of nanoparticles by endothelial cells.[7][8] Vitronectin is known to interact with integrin receptors on the surface of endothelial cells, which could facilitate the endocytosis of the LNPs.[9][10][11]

The following diagram illustrates the proposed mechanism for the targeted delivery of this compound LNPs to lung endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound LNPs, synthesized from best practices in the cited literature.

Protocol for LNP Formulation using Microfluidics

This protocol describes the synthesis of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

-

Ionizable lipid (this compound)

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., C16-PEG2000 ceramide)

-

mRNA

-

Ethanol (100%)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringes

-

Dialysis cassettes (20 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., this compound:DOPE:cholesterol:C16-PEG ceramide = 26.5:20:52:1.5).[1]

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Load the lipid stock solution into one syringe and the mRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate on the microfluidic device.

-

Initiate mixing. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

-

-

Dialysis:

-

Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the mRNA encapsulation efficiency using a RiboGreen assay.

-

The following diagram illustrates the experimental workflow for LNP formulation.

Protocol for In Vivo mRNA Delivery and Biodistribution Studies

This protocol outlines the procedure for administering mRNA-LNPs to mice and assessing protein expression and biodistribution.

Materials:

-

mRNA-LNP solution in PBS

-

6-8 week old female BALB/c mice

-

Insulin syringes with 28G needles

-

Anesthesia (e.g., isoflurane)

-

IVIS imaging system

-

D-luciferin (for luciferase-expressing mRNA)

-

Tools for organ harvesting

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

Administration:

-

Administer the mRNA-LNP solution intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1 mg/kg of mRNA).

-

-

In Vivo Imaging (for luciferase-expressing mRNA):

-

At desired time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

-

Administer D-luciferin intraperitoneally.

-

Image the mice using an IVIS system to visualize luciferase expression.

-

-

Organ Harvesting and Ex Vivo Imaging:

-

After the final in vivo imaging, euthanize the mice.

-

Perfuse with PBS to remove blood from the organs.

-

Harvest major organs (liver, spleen, lungs, heart, kidneys).

-

Image the harvested organs ex vivo using the IVIS system to quantify organ-specific expression.

-

-

Biodistribution Quantification (alternative to imaging):

-

Homogenize the harvested organs.

-

Quantify the amount of LNP or mRNA in the homogenates using appropriate analytical methods (e.g., LC-MS for lipids, qPCR for mRNA).

-

Protocol for Immunogenicity Assessment (MCP-1 ELISA)

This protocol describes the measurement of MCP-1 levels in mouse serum.

Materials:

-

Mouse serum samples

-

Mouse MCP-1 ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: Collect blood from mice at a specified time point (e.g., 6 hours) after LNP administration. Separate the serum and store at -80°C until use.

-

ELISA Assay:

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Preparing standards and samples.

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the standards.

-

Calculate the concentration of MCP-1 in the serum samples based on the standard curve.

-

Conclusion and Future Directions

The novel ionizable lipid this compound represents a significant advancement in the field of targeted mRNA delivery. Its ability to form LNPs with high potency, low immunogenicity, and specific targeting to the lungs holds immense promise for the development of new therapies for pulmonary diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.

Future research should focus on a more detailed characterization of the protein corona of this compound LNPs to fully elucidate the lung-targeting mechanism. Further in vivo studies are also needed to establish a comprehensive biodistribution and long-term safety profile. Additionally, the application of this compound LNPs for the delivery of other therapeutic payloads beyond mRNA warrants investigation. As our understanding of this compound and its capabilities grows, it is poised to become a key enabling technology in the next generation of targeted therapeutics.

References

- 1. Mouse MCP1 ELISA Kit (ab208979) | Abcam [abcam.com]

- 2. Mouse MCP-1 ELISA Kit (BMS6005) - Invitrogen [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paraoxonase-1 Is a Pivotal Regulator Responsible for Suppressing Allergic Airway Inflammation Through Adipose Stem Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The vitronectin receptor plays a role in the adhesion of human cytotrophoblast cells to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichotomous role of integrin‐β5 in lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitronectin absorbed on nanoparticles mediate cell viability/proliferation and uptake by 3T3 Swiss albino mouse fibroblasts: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

244cis: A Novel Piperazine-Based Ionizable Lipid for Enhanced siRNA Therapeutic Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of small interfering RNA (siRNA) therapeutics has opened new frontiers in precision medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA to target tissues remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and the innovation of novel ionizable lipids is crucial for enhancing their potency and safety. This technical guide focuses on 244cis, a novel piperazine-based biodegradable ionizable lipid, and its application in siRNA-based therapeutics.

Introduction to this compound

This compound is a state-of-the-art ionizable lipid characterized by a unique piperazine-based amine head and unsaturated lipid tails.[1] This distinct molecular architecture is designed to improve the endosomal escape of siRNA-loaded LNPs, a critical step for the cytoplasmic delivery of the therapeutic payload.[1] The unsaturated lipid tails are hypothesized to increase membrane fluidity upon fusion with the endosomal membrane, thereby facilitating the release of siRNA into the cytoplasm.[1]

Chemical Structure of this compound:

-

Formal Name: 4-[2-[bis[9-[(2Z)-2-nonen-1-yloxy]-9-oxononyl]amino]ethyl]-1-piperazinenonanoic acid, (2Z)-2-nonen-1-yl ester

-

Molecular Formula: C₆₀H₁₁₁N₃O₆

-

Formula Weight: 970.6

Physicochemical Properties of this compound-based LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance, including stability, circulation time, and cellular uptake. LNPs formulated with this compound exhibit characteristics suitable for systemic administration.

| Property | This compound LNP (for mRNA) | This compound LNP (for siRNA) | SM-102 LNP (for mRNA) | DLin-MC3-DMA LNP (for siRNA) |

| Ionizable Lipid | This compound | This compound | SM-102 | DLin-MC3-DMA |

| Helper Lipid | DOPE | DOPE | DOPE | DSPC |

| Cholesterol | Cholesterol | Cholesterol | Cholesterol | Cholesterol |

| PEG-Lipid | C16-PEG2k ceramide | C16-PEG2k ceramide | C16-PEG2k ceramide | DMG-PEG2k |

| Molar Ratio (Ionizable:Helper:Chol:PEG) | Not specified | 50:10:38.5:1.5 (representative) | Not specified | 50:10:38.5:1.5 |

| Size (Diameter, nm) | < 100 nm | Not specified | Not specified | ~80-100 nm |

| Polydispersity Index (PDI) | Not specified | Not specified | Not specified | < 0.2 |

| Encapsulation Efficiency (%) | > 90% | > 90% (assumed) | > 90% | > 90% |

| pKa | 6.3 | 6.3 | Not specified | ~6.4 |

Note: Data for this compound LNPs for siRNA are inferred from typical LNP formulations and the mRNA-specific data, as the direct source for siRNA formulation specifics was not fully available. Data for DLin-MC3-DMA LNPs are based on established formulations.

Mechanism of Action: The Journey of a this compound-LNP-siRNA

The therapeutic effect of a this compound-LNP-siRNA formulation is contingent on its successful navigation through a series of biological barriers to reach the target mRNA in the cytoplasm of the target cell.

Caption: Cellular uptake and mechanism of action of this compound-LNP-siRNA.

At the low pH within the late endosome, the piperazine head of this compound becomes protonated, leading to a positive charge. This facilitates interaction with the negatively charged endosomal membrane, and in conjunction with the membrane-destabilizing properties of the unsaturated lipid tails, promotes the release of the siRNA payload into the cytoplasm.[1]

Therapeutic Application: Gene Silencing of GTSE1 for Liver Fibrosis

A preclinical study has demonstrated the therapeutic potential of this compound-LNPs for delivering siRNA to treat liver fibrosis. The target gene in this study was G2 and S-phase expressed 1 (GTSE1).

LNPs containing this compound and encapsulating siRNA targeting GTSE1 were shown to reduce hepatic fibrosis in a mouse model of carbon tetrachloride-induced liver injury. The treatment led to decreased production of pro-inflammatory cytokines IL-6 and TNF-α, as well as a reduction in the liver damage markers alanine transaminase (ALT) and aspartate aminotransferase (AST) compared to LNPs containing the more established lipid, SM-102.

| Treatment Group | Change in Fibrosis Markers | Change in Inflammatory Cytokines | Change in Liver Enzymes |

| This compound-LNP-siGTSE1 | Significant reduction in collagen deposition | Decreased IL-6 and TNF-α | Reduction in ALT and AST |

| SM-102-LNP-siGTSE1 | Less pronounced reduction compared to this compound | Less pronounced reduction compared to this compound | Less pronounced reduction compared to this compound |

| Control LNP (non-targeting siRNA) | No significant change | No significant change | No significant change |

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound involves a two-step process. First, the (Z)-non-2-en-1-yl 9-bromononanoate tail is synthesized through an esterification reaction between 9-bromononanoic acid and cis-2-nonen-1-ol. Subsequently, a piperazine derivative (244) is reacted with the brominated carbon tail via an SN2 reaction to yield the final this compound ionizable lipid.[1] The structure is then confirmed by NMR.[1]

Caption: Synthesis workflow for the this compound ionizable lipid.

Formulation of this compound-LNP-siRNA via Microfluidics

Lipid nanoparticles encapsulating siRNA are formulated using a microfluidic mixing device, which allows for precise control over particle size and high encapsulation efficiency.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) or C16-PEG2k ceramide

-

siRNA in an appropriate buffer (e.g., 25 mM sodium acetate, pH 4.0)

-

Ethanol

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis system for buffer exchange

Protocol:

-

Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Dissolve the siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

-

Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the siRNA-aqueous solution.

-

Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to induce rapid mixing and self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH, resulting in stable, siRNA-encapsulated LNPs.

Caption: LNP-siRNA formulation workflow using microfluidics.

In Vivo siRNA Delivery and Gene Knockdown Analysis

Animal Model:

-

Mouse model of disease (e.g., carbon tetrachloride-induced liver fibrosis) or healthy mice for biodistribution studies.

Protocol:

-

Administer the this compound-LNP-siRNA formulation to mice via intravenous (tail vein) injection at a specified dose (e.g., 1-5 mg/kg siRNA).

-

At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and harvest the target tissues (e.g., liver).

-

Isolate total RNA from the tissue samples using a suitable RNA extraction kit.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.

-

Calculate the percentage of gene knockdown relative to a control group treated with non-targeting siRNA-LNPs.

Conclusion

The novel piperazine-based ionizable lipid, this compound, represents a significant advancement in the field of siRNA delivery. Its unique chemical structure contributes to enhanced endosomal escape, leading to improved potency in gene silencing with a favorable safety profile. The preclinical data demonstrating its efficacy in a model of liver fibrosis highlight its potential for the development of next-generation siRNA therapeutics for a range of diseases. This technical guide provides a foundational understanding of this compound, its application, and the key experimental protocols for its evaluation, serving as a valuable resource for researchers in the field of nucleic acid-based drug development.

References

understanding the biodegradability of 244cis

An In-depth Technical Guide to the Biodegradability of 244cis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, ionizable cationic lipid featuring a distinctive piperazine-based head group, designed for the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery.[1] A key attribute of this compound is its biodegradability, a critical feature for enhancing the safety and tolerability of lipid-based drug delivery systems by minimizing lipid accumulation and potential long-term toxicity.[2] This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, detailed experimental protocols for assessing its biodegradability, and a framework for the identification of its degradation products. While specific published studies on the biodegradability of this compound are not yet available, this guide synthesizes current knowledge on the metabolism of similar chemical moieties to provide a robust predictive analysis.

Introduction to this compound and the Importance of Biodegradability

This compound is a piperazine-based biodegradable ionizable lipid that has been utilized in the development of lipid nanoparticles for mRNA delivery.[1] The incorporation of biodegradable lipids into LNP formulations is a strategic approach to mitigate the potential for lipid accumulation in tissues and associated toxicities, particularly for therapies requiring repeated administration.[2] The biodegradability of these lipids is typically achieved by integrating labile chemical bonds, such as ester linkages, which can be enzymatically cleaved within the body.[2]

Predicted Metabolic Pathways of this compound

The metabolic fate of this compound is anticipated to be governed by the enzymatic hydrolysis of its ester bonds, followed by the further metabolism of its constituent parts: the piperazine core and the lipid tails.

Primary Hydrolysis of Ester Linkages

The ester linkages in this compound are susceptible to hydrolysis by various esterases present in the blood and tissues, such as carboxylesterases. This initial degradation step is predicted to yield the piperazine-containing head group and free fatty acid tails.

Table 1: Predicted Primary Degradation Products of this compound

| Precursor Molecule | Predicted Enzyme Class | Primary Degradation Products |

| This compound | Carboxylesterases | Piperazine-dicarboxylic acid derivative |

| cis-2-Nonen-1-ol | ||

| 9-Bromononanoic acid |

Secondary Metabolism of Degradation Products

Following the initial hydrolysis, the primary degradation products are expected to enter distinct metabolic pathways:

-

Piperazine Core: The piperazine ring is a relatively stable heterocyclic compound. Its metabolism in humans can be complex and may involve oxidation, N-dealkylation, and ring-opening reactions, primarily mediated by cytochrome P450 enzymes in the liver.

-

Lipid Tails: The fatty acid components, cis-2-nonen-1-ol and 9-bromononanoic acid, are likely to be metabolized through standard fatty acid oxidation pathways (β-oxidation) within the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Signaling Pathway Visualization

The following diagram illustrates the predicted metabolic cascade for this compound, from initial enzymatic hydrolysis to the subsequent breakdown of its components.

References

An In-depth Technical Guide to 244cis Lipid Versus Other Cationic Lipids for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of nucleic acid therapeutics has been revolutionized by the development of lipid nanoparticle (LNP) delivery systems. At the core of these LNPs are ionizable cationic lipids, which are critical for encapsulating nucleic acid payloads and facilitating their escape from endosomes into the cytoplasm. While established lipids such as DLin-MC3-DMA, ALC-0315, and SM-102 have enabled the clinical success of siRNA and mRNA therapies, the quest for next-generation lipids with improved efficacy and safety profiles is ongoing. This technical guide provides a comprehensive comparison of a novel piperazine-based ionizable lipid, 244cis, with these industry-standard cationic lipids. We delve into their structural differences, formulation characteristics, and performance in terms of transfection efficiency and immunogenicity. This guide also provides detailed experimental methodologies and visualizes key biological and experimental processes to aid researchers in the rational design and evaluation of LNP-based nucleic acid delivery platforms.

Introduction to Cationic Lipids in LNP-mediated Nucleic Acid Delivery

Cationic lipids are indispensable components of LNPs for the delivery of anionic nucleic acids like siRNA and mRNA. Their primary functions are to electrostatically interact with and encapsulate the nucleic acid cargo and to facilitate the release of the cargo from the endosome into the cytoplasm, a critical step known as endosomal escape.

Ionizable Cationic Lipids: A key innovation in LNP technology has been the development of ionizable cationic lipids. These lipids possess a pKa in the range of 6.0-7.0, allowing them to be neutrally charged at physiological pH (~7.4) in the bloodstream, which minimizes non-specific interactions and toxicity.[1] Upon endocytosis and trafficking to the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated and thus positively charged.[1][2] This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

Key Cationic Lipids in Clinical Use:

-

DLin-MC3-DMA (MC3): A key component in the first FDA-approved siRNA drug, Onpattro, for the treatment of hereditary transthyretin-mediated amyloidosis.[3]

-

ALC-0315: A crucial lipid in the Pfizer-BioNTech COVID-19 mRNA vaccine.[4][5]

-

SM-102: The ionizable lipid used in the Moderna COVID-19 mRNA vaccine.[4][6]

Emerging Cationic Lipids: The Case of this compound

This compound is a novel, piperazine-based biodegradable ionizable lipid that has shown promise for potent and safe mRNA delivery, particularly with potential for lung targeting.[7][8] Its unique structure distinguishes it from the more established lipids and may offer advantages in terms of efficacy and tolerability.[9]

Structural and Physicochemical Comparison

The chemical structure of an ionizable lipid dictates its pKa, biodegradability, and interaction with other lipids and the nucleic acid payload, all of which influence the overall performance of the LNP.

| Feature | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |

| Core Structure | Piperazine-based | Acyclic amine | Acyclic amine with hydroxyl group | Acyclic amine with hydroxyl group |

| Hydrophobic Tails | (Z)-non-2-en-1-yl 9-bromononanoate | Dilinoleyl | 2-hexyldecanoate | Heptadecan-9-yl and 6-oxo-6-undecoxyhexyl |

| Linker | Amide | Ether | Ester | Ester |

| pKa | 6.3[5] | ~6.44[10] | Not explicitly found | ~6.68[11] |

LNP Formulation and Characterization

The composition of the LNP, including the choice of ionizable lipid, helper lipids, cholesterol, and PEGylated lipid, is critical for its stability, size, and in vivo performance.

| Parameter | This compound LNP | DLin-MC3-DMA LNP | ALC-0315 LNP | SM-102 LNP |

| Ionizable Lipid (mol%) | 26.5[9][11] | 50[8][12] | 46.3[13] | 50[9][14] |

| Helper Lipid (mol%) | 20 (DOPE)[9][11] | 10 (DSPC)[8][12] | 9.4 (DSPC)[13] | 10 (DSPC)[9][14] |

| Cholesterol (mol%) | 52[9][11] | 38.5[8][12] | 42.7[13] | 38.5[9][14] |

| PEG-Lipid (mol%) | 1.5 (C16-PEG ceramide)[9][11] | 1.5 (DMG-PEG 2000)[8][12] | 1.6 (ALC-0159)[13] | 1.5 (DMG-PEG 2000)[9][14] |

| Particle Size (nm) | ~80[11] | ~80-100 | ~80-100 | ~80-100 |

| Encapsulation Efficiency (%) | >90[15] | ~100 | High | High |

In Vitro and In Vivo Performance: A Comparative Analysis

The ultimate measure of a cationic lipid's utility lies in its ability to effectively deliver its nucleic acid payload and induce the desired biological effect with minimal toxicity.

Transfection Efficacy

The ability of an LNP to deliver mRNA and result in protein expression is a key indicator of its efficacy. Studies comparing this compound with MC3 and SM-102 using human erythropoietin (hEPO) mRNA have demonstrated the superior potency of this compound.

| Cationic Lipid | hEPO Expression (mU/mL) at 6h (0.1 mg/kg mRNA dose) | Reference |

| This compound | 1.3 x 10^5 | [15] |

| SM-102 | Lower than this compound | [15] |

| DLin-MC3-DMA | Lower than this compound and SM-102 | [15] |

A direct comparison of ALC-0315 and MC3 for siRNA delivery showed that ALC-0315 achieved a two-fold greater knockdown of Factor VII in hepatocytes compared to MC3 at a 1 mg/kg siRNA dose.[8][16]

Immunogenicity and Toxicity

A critical aspect of LNP design is minimizing the induction of an inflammatory response. The production of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) is a key indicator of immunogenicity.

| Cationic Lipid | Serum MCP-1 Levels (pg/mL) at 6h (0.1 mg/kg mRNA dose) | Reference |

| This compound | Minimally induced | [4][17] |

| SM-102 | Higher than this compound | [4][17] |

| DLin-MC3-DMA | Higher than this compound | [4][17] |

Furthermore, at a high dose (5 mg/kg), ALC-0315 LNPs were shown to increase markers of liver toxicity (ALT and bile acids), whereas MC3 LNPs did not show the same effect.[8][16] LNPs containing this compound induced lower serum levels of Ccl2 (the murine equivalent of MCP-1) compared to SM-102 LNPs.[5]

In Vivo Cell-Type Specificity

The ability to target specific cell types is a highly desirable feature for nucleic acid therapies. Studies in tdTomato transgenic mice have revealed differences in the in vivo transfection profiles of this compound and SM-102 LNPs in the lungs.

| Cell Type (Lung) | This compound LNP (% Transfected) | SM-102 LNP (% Transfected) | Reference |

| Endothelial Cells | ~84% | ~40% | [15] |

| Fibroblasts | ~21% | ~1.7% | [15] |

| Immune Cells | ~18% | ~0.4% | [15] |

| Epithelial Cells | ~25% | ~18.2% | [15] |

These findings suggest that this compound LNPs have a greater propensity for transfecting lung endothelial and fibroblast cells compared to SM-102 LNPs.[15]

Signaling Pathways and Experimental Workflows

LNP Cellular Uptake and Endosomal Escape Pathway

The journey of an LNP from the bloodstream to the cytoplasm involves a series of complex cellular processes. Understanding these pathways is crucial for designing more efficient delivery vehicles.

References

- 1. researchgate.net [researchgate.net]

- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid, Single-Cell Analysis and Discovery of Vectored mRNA Transfection In Vivo with a loxP-Flanked tdTomato Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Collection - mRNA-Based FRET-FLIM Imaging Platform for Quantifying Lipid Nanoparticle Endosomal Escape and Membrane Damage - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. cloud-clone.com [cloud-clone.com]

- 14. elisakit.com [elisakit.com]

- 15. pnas.org [pnas.org]

- 16. raybiotech.com [raybiotech.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Formulation of 244cis Lipid Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 244cis lipid is a piperazine-based biodegradable ionizable lipid that has shown significant promise for the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] These LNPs have demonstrated high potency in protein expression with minimal immune activation, making them an attractive vehicle for various therapeutic applications, including protein replacement therapy.[3] This document provides detailed application notes and protocols for the formulation and characterization of this compound LNPs.

Core Components of this compound Lipid Nanoparticles

The formulation of this compound LNPs typically consists of four key components, each playing a crucial role in the stability, efficacy, and safety of the nanoparticles.[4][5]

-

Ionizable Lipid (this compound): The this compound lipid is central to the LNP formulation. Its piperazine-based headgroup and unsaturated lipid tails are designed to facilitate efficient encapsulation of mRNA and promote endosomal escape.[3]

-

Helper Lipid: A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is included to aid in the formation of the LNP structure and facilitate the release of the mRNA payload into the cytoplasm.[1][4] For specific targeting applications, such as lung delivery, cationic helper lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.[3]

-

Cholesterol: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[1][4]

-

PEGylated Lipid: A polyethylene glycol (PEG)-conjugated lipid, such as C16-PEG2000 ceramide or DMG-PEG 2000, is included to provide a hydrophilic stealth layer that reduces opsonization and prolongs the circulation time of the LNPs.[1][6]

Quantitative Data Summary

The following tables summarize the molar ratios and physicochemical properties of various this compound LNP formulations.

Table 1: Molar Ratios of this compound LNP Formulations

| Formulation Type | Ionizable Lipid (this compound) | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio | Reference |

| Standard | This compound | DOPE | Cholesterol | C16-PEG ceramide | 26.5 : 20 : 52 : 1.5 | [1] |

| Alternative Standard | This compound | DOPE | Cholesterol | C16-PEG ceramide | 26.5 : 20 : 52.4 : 1.1 | [1] |

| Alternative Standard 2 | STP1244 (related to this compound) | DOPE | Cholesterol | C16 PEG2000-Ceramide | 36.5 : 15 : 47 : 1.5 | [2][7] |

| Lung Targeting | This compound | DOTAP | Cholesterol | PEG-lipid | 26.5 : 20 : 52 : 1.5 | [3] |

| High Cationic Helper | This compound | DOTAP | Cholesterol | PEG-lipid | 26.5 : 40 : 32 : 1.5 | [3] |

Table 2: Physicochemical Properties of this compound LNPs

| LNP Formulation | Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| This compound (Standard) | < 100 | Not specified | > 90 | [3] |

| This compound (Lung Targeting) | < 100 | Not specified | > 90 | [3] |

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound LNPs using a microfluidic mixing approach.

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

C16-PEG2000 ceramide or DMG-PEG 2000

-

Ethanol (200 proof, anhydrous)

-

mRNA of interest

-

Citrate buffer (or other acidic buffer, e.g., acetate buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr Ignite)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Dynamic Light Scattering (DLS) instrument

-

Ribogreen assay kit or equivalent for RNA quantification

-

Bring all lipids to room temperature.

-

Prepare individual stock solutions of each lipid in ethanol. For example:

-

This compound: 10 mM in ethanol

-

DOPE: 10 mM in ethanol

-

Cholesterol: 25 mM in ethanol

-

C16-PEG2000 ceramide: 10 mM in ethanol

-

-

In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio (refer to Table 1).

-

Add ethanol to achieve a final total lipid concentration of 10-25 mM.

-

Vortex the lipid mixture thoroughly to ensure homogeneity.

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The final concentration will depend on the desired RNA:lipid ratio. A common weight ratio of ionizable lipid to RNA is 10:1 to 20:1.[2][3]

The formulation of LNPs is achieved through the rapid mixing of the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic device.[1][8]

-

Prime the microfluidic mixing system with ethanol and the aqueous buffer according to the manufacturer's instructions.

-

Load the prepared lipid stock solution into one syringe and the mRNA solution into another syringe.

-

Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic system. A common FRR of aqueous to ethanol phase is 3:1.

-

Initiate the mixing process. The rapid mixing induces nanoprecipitation of the lipids, encapsulating the mRNA to form LNPs.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

-

To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

After dialysis, recover the LNP suspension and filter it through a 0.22 µm sterile filter to remove any large aggregates.

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

3.6.1. Particle Size and Polydispersity Index (PDI)

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs typically have a diameter below 100 nm and a PDI below 0.2.

3.6.2. Encapsulation Efficiency

-

The encapsulation efficiency (EE%) can be determined using a fluorescent dye-based assay such as the RiboGreen assay.

-

Prepare two sets of LNP samples. In one set, lyse the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.

-

Measure the fluorescence intensity of both sets of samples after adding the RiboGreen reagent. The fluorescence of the intact sample represents the amount of free, unencapsulated mRNA, while the lysed sample represents the total amount of mRNA.

-

Calculate the EE% using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

Caption: Logical relationship of this compound LNP components.

Caption: Workflow for this compound LNP formulation and characterization.

References

- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Encapsulating mRNA with 244cis Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to protein replacement therapies. A critical component of successful mRNA-based treatments is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the fragile mRNA molecule and facilitating its entry into target cells. The ionizable lipid 244cis is a novel, biodegradable lipid that has demonstrated high potency and a favorable safety profile for mRNA delivery.

These application notes provide a detailed protocol for the formulation, purification, and characterization of mRNA-LNP complexes utilizing the this compound ionizable lipid. The subsequent sections offer step-by-step experimental procedures, data presentation in tabular format for easy reference, and graphical representations of the key processes involved.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of this compound-based mRNA LNPs, compiled from various studies.

Table 1: this compound LNP Formulation Parameters

| Parameter | Recommended Value/Range | Notes |

| Lipid Molar Ratios | ||

| This compound:DOPE:Cholesterol:PEG-Lipid | 26.5:20:52:1.5 | Optimized ratio for general applications.[1] |

| 36.5:15:47:1.5 | Alternative ratio for specific applications.[2] | |

| Helper Lipid | DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.[1][3] |

| PEGylated Lipid | C16-PEG2000 Ceramide | Used to control particle size and prevent aggregation.[1][4] |

| N/P Ratio (Amine:Phosphate) | ~10:1 (weight ratio) | Ratio of ionizable lipid to mRNA.[2] |

| Aqueous Buffer | 10 mM Citrate Buffer, pH 3.0-4.0 | Acidic pH ensures protonation of this compound for mRNA complexation. |

| Lipid Solvent | Ethanol | Lipids are dissolved in ethanol prior to mixing. |

| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | Common ratio for microfluidic mixing. |

| Total Flow Rate | 12 mL/min | Example total flow rate for microfluidic mixing. |

Table 2: Physicochemical Characteristics of this compound mRNA LNPs

| Parameter | Typical Value/Range | Method of Analysis |

| Particle Size (Diameter) | < 100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[4] |

| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

Ionizable lipid this compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

C16-PEG2000 Ceramide

-

mRNA in 10 mM Citrate Buffer (pH 4.0)

-

100% Ethanol (molecular biology grade)

-

Microfluidic mixing system (e.g., NanoAssemblr™ Ignite™)

-

RNase-free consumables (tubes, pipette tips)

Procedure:

-

Preparation of Lipid Stock Solution (Ethanol Phase):

-

Prepare a stock solution of this compound, DOPE, cholesterol, and C16-PEG2000 Ceramide in 100% ethanol.

-

The lipids should be combined at a molar ratio of 26.5:20:52:1.5 (this compound:DOPE:Cholesterol:PEG-Lipid).[1]

-

Ensure complete dissolution of all lipid components.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA stock to the desired concentration in 10 mM Citrate Buffer (pH 4.0).

-

The final concentration should be calculated to achieve the target ionizable lipid to mRNA weight ratio (e.g., 10:1).[2]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid solution (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous:ethanol).

-

Set the total flow rate (e.g., 12 mL/min).

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

-

Purification and Buffer Exchange:

-

The collected LNP suspension contains ethanol, which must be removed.

-

Perform dialysis against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Alternatively, use spin columns for faster purification and concentration.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the purified mRNA LNPs at 4°C for short-term use. For long-term storage, specific cryoprotectants and storage at -80°C may be required, but stability under these conditions should be validated.

-

Protocol 2: Characterization of this compound mRNA LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement

-

Instrumentation: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute the LNP sample in 1x PBS (pH 7.4). A 1:100 dilution is a common starting point.

-

Transfer the diluted sample to a suitable cuvette.

-

Measure the hydrodynamic size and PDI according to the instrument's operating procedure.

-

Ensure the results meet the specifications outlined in Table 2.

-

B. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay

-

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

-

Materials:

-

Quant-iT™ RiboGreen™ RNA Assay Kit

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

1% Triton X-100 in TE buffer

-

96-well opaque plate

-

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

-

-

Procedure:

-

Prepare RNA Standard Curve: Create a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1 µg/mL.

-

Sample Preparation:

-

Total mRNA (LNP disruption): Dilute the LNP sample in 1% Triton X-100 solution. Incubate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs.

-

Free (unencapsulated) mRNA: Dilute the LNP sample to the same dilution factor in TE buffer without Triton X-100.

-

-

Assay:

-

Pipette the standards and samples into a 96-well plate in duplicate.

-

Prepare the RiboGreen working solution by diluting the reagent in TE buffer according to the manufacturer's protocol.

-

Add the RiboGreen working solution to all wells.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence using a plate reader.

-

-